5-Bromo-7-methylisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-methylisoindolin-1-one is a heterocyclic compound with the molecular formula C9H8BrNO. It is a derivative of isoindolin-1-one, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the isoindolinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylisoindolin-1-one typically involves the bromination of 7-methylisoindolin-1-one. A common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-methylisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted isoindolinones, which can be further utilized in organic synthesis or medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-methylisoindolin-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing cyclin-dependent kinase (CDK) inhibitors, which are valuable in cancer treatment.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are studied for their biological activities, including antiproliferative and cytotoxic effects against cancer cell lines.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-methylisoindolin-1-one, particularly in its role as a CDK inhibitor, involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation. The molecular targets include specific amino acid residues within the CDK active site, which interact with the compound through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoisoindolin-1-one: Lacks the methyl group at the 7th position.
7-Methylisoindolin-1-one: Lacks the bromine atom at the 5th position.
5-Chloro-7-methylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-7-methylisoindolin-1-one is unique due to the combined presence of both the bromine and methyl groups, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C9H8BrNO |
---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
5-bromo-7-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-11-9(12)8(5)6/h2-3H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
IOHREJSRVLYMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=O)NC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.